molecular formula C17H18O B1265564 1,5-Diphenyl-3-pentanone CAS No. 5396-91-8

1,5-Diphenyl-3-pentanone

Cat. No.: B1265564
CAS No.: 5396-91-8
M. Wt: 238.32 g/mol
InChI Key: JENANTGGBLOTIB-UHFFFAOYSA-N
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Description

1,5-Diphenyl-3-pentanone is a useful research compound. Its molecular formula is C17H18O and its molecular weight is 238.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10969. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,5-diphenylpentan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O/c18-17(13-11-15-7-3-1-4-8-15)14-12-16-9-5-2-6-10-16/h1-10H,11-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JENANTGGBLOTIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)CCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10202250
Record name 1,5-Diphenyl-3-pentanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10202250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5396-91-8
Record name 1,5-Diphenyl-3-pentanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005396918
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibenzylacetone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10969
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dibenzylacetone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4397
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,5-Diphenyl-3-pentanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10202250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1,5-Diphenyl-1,4-pentadien-3-one (20b, 1.00 g, 4.3 mmol) and palladium on activated carbon (0.25 g, 5%) were combined in ethyl acetate (50 ml). The mixture was placed under a hydrogen atmosphere (60 psi) on a Parr apparatus for 2 hr at room temperature. The resulting mixture was filtered through celite and the solvent evaporated to afford an oil. The crude oil was chromatographed on silica gel with ethyl acetate/hexane to give 0.82 g (80%) of a clear oil; 1H NMR: δ 2.76 (t, 4H, J=7.6 Hz), 2.97 (t, 4H, J=7.4 Hz), 7.30 (m, 10H); 13C NMR: δ 29.6, 44.2, 125.8, 128.0, 128.2, 140.7, 208.4.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.25 g
Type
catalyst
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
80%

Synthesis routes and methods II

Procedure details

A mixture of 1.00 g (4.27 mmol) of dibenzylidene acetone and 0.15 g of 10% palladium on carbon in 150 ml of methyl cellusolve was shaken under 4 atm. of hydrogen for 2 h. The solution was filtered and concentrated in vacuo. Flash chromatography using 10-20% ethyl acetate in hexane gave 0.60 g (59%) of 1,5-diphenyl-3-pentanone (Rf 0.43, 20% ethyl acetate in hexane) as a colorless Oil and 0.29 g (28%) of 1,5-diphenyl-3-pentanol (Rf 0.36) as a white solid, m.p. 43°-5° C. 1,5-Diphenyl-3-pentanone: 1H NMR (CDCl3) δ 2.71 (t, J=7 Hz, 4H), 2.89 (t, J=7 Hz, 4H), 7.1-7.3 (m, 10H). Mass spectrum (M+NH4)+ 256.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.15 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a suspension of sodium methoxide (6 g) in ethylether (80 ml), a mixture of 1,5-diphenyl-3-pentanone (24 g, 0.1 mole) obtained in above (1) and methyl formate (6.7 g, 0.11 mole) was added dropwise at 1°-2° C., stirring was continued for 1 hour at the same temperature and allowed to stand overnight at room temperature. The reaction mixture was poured into cold H2O (300 ml), and aqueous layer was separated, acidified to ph 1 with 5% sulfuric acid and extracted with ethylether (100 ml×3). The organic layer was separated, washed with H2O (100 ml×2), dried over anhydrous MgSO4 and evaporated to give 12.7 g of the title compound as a pale yellow oil. The product was found to have keto-form and enol-form in molar ratio of ca. 1:1 based on 1HNMR.
Name
sodium methoxide
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the presence of different substrates affect the decomposition products of 1,4-bis(phenylethynyl)benzene (DEB) and palladium(0)bis(dibenzylideneacetone) (Pd(dba)2)?

A: Research using two-dimensional gas chromatography with time-of-flight mass spectrometry (GC×GC-TOFMS) has revealed that the substrate used in conjunction with DEB/Pd(dba)2 getters significantly influences the decomposition products observed. [] For instance, when using activated carbon pellets as the substrate, the identified decomposition products included benzene derivatives like bibenzyl, benzaldehyde, and vinyl benzoate, along with alkanes and alkenes such as undecane, 4-tridecene, and decane. [] In contrast, silicone foam substrates resulted in different decomposition products, including 1,5-diphenyl-3-pentanone, toluene, styrene, 1-1'(2-pentene 1,5-diyl)bis benzene, and 2,6-dimethyl undecane. [] These findings highlight the importance of considering substrate compatibility when designing and implementing getter systems, as the breakdown products could impact the performance and longevity of the system or potentially interact with sensitive components.

Q2: Can this compound be formed during palladium-catalyzed reactions, and if so, under what circumstances?

A: Yes, this compound can be generated as a byproduct in palladium-catalyzed reactions involving Pd(dba)2. Specifically, when Pd(dba)2 is used as a catalyst, the dibenzylideneacetone (dba) ligands can undergo hydrogenation, leading to the formation of this compound. [] This phenomenon has been observed in the palladium-catalyzed synthesis of nitriles from azides, where this compound was isolated alongside the desired nitrile product. [] Researchers should be aware of this potential side reaction and consider alternative palladium sources or reaction conditions to minimize its occurrence, especially when the formation of this compound could interfere with product isolation or desired reaction outcomes.

Q3: What are the advantages of using Pd(OAc)2 over other palladium sources in the synthesis of nitriles from azides?

A: Pd(OAc)2 presents several advantages over other palladium sources when employed as a catalyst for nitrile synthesis from azides: []

  • High Selectivity: Pd(OAc)2 demonstrates remarkable selectivity towards primary azides, effectively suppressing the formation of imines as byproducts. This selectivity is in stark contrast to other palladium sources like Pd/C or Pd2(dba)3, which often yield significant amounts of imines. []
  • Mild Reaction Conditions: Pd(OAc)2 effectively catalyzes the reaction under mild conditions, using technical-grade acetonitrile at a low catalyst loading of 1 mol%. [] This is in contrast to other methods that require stringent anhydrous conditions or higher catalyst loadings.
  • Clean Reaction Profile: Using Pd(OAc)2 minimizes the formation of undesirable byproducts, such as this compound, which can complicate product purification. []

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